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Compound of Interest

Compound Name: (R)-(-)-3-Methyl-2-butanol

Cat. No.: B075267

This guide provides an in-depth overview of the spectroscopic data for (R)-(-)-3-Methyl-2-
butanol, a secondary alcohol with the chemical formula C5H120.[1][2][3] The information
presented is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis. It is important to note that the spectroscopic data (NMR,
IR, MS) for the (R)-(-) enantiomer are identical to its (S)-(+) enantiomer and the racemic
mixture under achiral conditions.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methyl-2-butanol, compiled
from various spectral databases.

'H NMR Spectroscopic Data

Solvent: CDCIs Frequency: 90 MHz

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
~3.5-3.6 Multiplet 1H CH-OH
~1.6-1.8 Multiplet 1H CH(CHs)2
~1.1-1.2 Doublet 3H CHs-CH(OH)
~0.9 Doublet 6H (CH3)2CH
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Data sourced from various public databases. Specific peak values may vary slightly depending
on experimental conditions.[4][5][6]

3C NMR Spectroscopic Data

Solvent: CDCIs Frequency: 25.16 MHz

Chemical Shift (8) ppm Assignment
72.75 C2 (CH-OH)
35.05 C3 (CH(CHs)2)
20.00 C1 (CHs-CH(OH))
18.15 C4/C5 ((CH3)2CH)
17.90 C4/C5 ((CH3)2CH)

Note: The two methyl groups attached to C3 are diastereotopic and thus have slightly different
chemical shifts.[5][7][8]

Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Description of Vibration
~3300-3400 (broad) O-H stretch
~2850-2960 C-H stretch (sp® hybridized)
~1100-1050 C-O stretch

Characteristic absorption bands for secondary alcohols.[9][10]

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)
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miz Relative Intensity Proposed Fragment
88 Low [M]* (Molecular lon)
73 Moderate [M - CHs]*

70 Low [M - H20]*

45 High (Base Peak) [CH3CHOH]*

43 Moderate [CsH7]+

Fragmentation patterns are characteristic of secondary alcohols, with alpha-cleavage being a
dominant pathway.[5][11][12]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A small amount of (R)-(-)-3-Methyl-2-butanol is dissolved in a
deuterated solvent, typically chloroform-d (CDCIs), within a 5 mm NMR tube.[13]

o Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the spectrum is
acquired at a frequency of 90 MHz. For 3C NMR, a frequency of 25.16 MHz is used.[5]
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed
to aid in the assignment of carbon signals.[13][14]

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced
(typically to the residual solvent peak or an internal standard like TMS).

e D20 Shake (for tH NMR): To confirm the assignment of the hydroxyl proton, a drop of
deuterium oxide (D20) can be added to the NMR tube. After shaking, the O-H peak will
disappear from the spectrum due to proton-deuterium exchange.[15]

Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample like 3-Methyl-2-butanol, a neat spectrum can be
obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[16]
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of
the sample is placed directly on the ATR crystal.[17]

Background Spectrum: A background spectrum of the empty spectrometer (or with the clean
salt plates/ATR crystal) is recorded.[17]

Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded.
The instrument measures the absorption of infrared radiation at different wavenumbers.[18]

Data Presentation: The final spectrum is typically presented as percent transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
often via Gas Chromatography (GC-MS) for volatile liquids like 3-Methyl-2-butanol.[19] In the
ion source, the sample is bombarded with electrons (Electron lonization), causing the
molecules to ionize and fragment.[11]

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates
them based on their mass-to-charge ratio (m/z).

Detection: A detector measures the abundance of ions at each m/z value.

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z. The most abundant ion is assigned a relative intensity of 100% and is referred to
as the base peak.[11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (R)-(-)-3-Methyl-2-butanol.
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Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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